molecular formula C7H11NO B1272657 1-(Furan-2-yl)propan-2-amine CAS No. 57580-64-0

1-(Furan-2-yl)propan-2-amine

Cat. No. B1272657
CAS RN: 57580-64-0
M. Wt: 125.17 g/mol
InChI Key: IDUAQSPIDXGMKI-UHFFFAOYSA-N
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Description

1-(Furan-2-yl)propan-2-amine is a compound that contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . The compound also contains a propyl group (a three-carbon chain) attached to an amine group (NH2) .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, the synthesis of (S)-2 was carried out by performing the asymmetric bioreduction of 1-(furan-2-yl)propan-1-one (1) using the Lactobacillus paracasei BD101 biocatalyst . Another study reported the acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol to give N-(pyridin-2-yl)furan-2-carboxamide .


Molecular Structure Analysis

The molecular structure of 1-(Furan-2-yl)propan-2-amine can be inferred from its name. It contains a furan ring, which is an aromatic ring with four carbon atoms and one oxygen atom. Attached to one of the carbon atoms of the furan ring is a propyl group (a three-carbon chain), which in turn is attached to an amine group (NH2) .

Scientific Research Applications

    Antibacterial Activity

    • Field : Medicinal Chemistry
    • Application : Furan derivatives have shown remarkable therapeutic efficacy and have been used to create numerous innovative antibacterial agents .
    • Method : The synthesis of compound 44 and 46 involved screening for their anti-bacterial efficacy against S. aureus ATCC29213, using tobramycin as standard .
    • Results : Compounds 20, 43 and 44 showed significant activity whereas compounds 26 and 38 were not successful in terms of activity .

    Transaminase-Mediated Synthesis

    • Field : Pharmaceutical Chemistry
    • Application : Transaminases offer an environmentally and economically attractive method for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones .
    • Method : The application of immobilised whole-cell biocatalysts with ®-transaminase activity for the synthesis of novel disubstituted 1-phenylpropan-2-amines .
    • Results : After optimisation of the asymmetric synthesis, the ®-enantiomers could be produced with 88–89% conversion and >99% ee, while the (S)-enantiomers could be selectively obtained as the unreacted fraction of the corresponding racemic amines in kinetic resolution with >48% conversion and >95% ee .

    Production of Pyranone

    • Field : Organic Chemistry
    • Application : (S)-1-(furan-2-yl)propan-1-ol can be used in the production of pyranone, which can be used in the synthesis of sugar analogues, antibiotics, tirantamycines, and anticancer drugs .
    • Method : The specific method of application or experimental procedures was not detailed in the source .
    • Results : The specific results or outcomes obtained were not detailed in the source .

    Antimicrobial Activity

    • Field : Medicinal Chemistry
    • Application : Furan derivatives have shown a wide range of advantageous biological and pharmacological characteristics, and as a result, they have been employed as medicines in a number of distinct disease areas .
    • Method : The synthesis of compound 21 and six newly synthesized analogues (20, 26, 38, 43, 44, 46) were screened for their anti-bacterial efficacy against S. aureus ATCC29213, using tobramycin as standard .
    • Results : Compounds 20, 43 and 44 showed significant activity whereas compounds 26 and 38 were not successful in terms of activity .

    Synthesis of Barmastine

    • Field : Pharmaceutical Chemistry
    • Application : Furfurylamine, which is an aromatic amine typically formed by the reductive amination of furfural with ammonia, has use in the synthesis of Barmastine .
    • Method : The specific method of application or experimental procedures was not detailed in the source .
    • Results : The specific results or outcomes obtained were not detailed in the source .

    Conversion to Ethylcyclopentane

    • Field : Organic Chemistry
    • Application : Furfural, a widely available platform chemical from biomass, can be converted to ethylcyclopentane, a cyclic alkane with a relatively high octane number . This could potentially serve as a drop-in biofuel .
    • Method : The synthetic route includes a transformation of furfural to 1-(furan-2-yl)propan-1-ol that is further subjected to Piancatelli rearrangement to give 5-ethyl-4-hydroxycyclopent-2-en-1-one. The subsequent hydro-deoxygenation affords ethylcyclopentane .
    • Results : Ethylcyclopentane was obtained in 48% isolated yield .

    Transformation of 3-(Furan-2-yl)-1,3-di

    • Field : Organic Chemistry
    • Application : Enetriketones 2, containing several electrophilic and nucleophilic sites with different reactivity, are attractive objects for designing various transformations, including condensations, which could afford diverse alicyclic or heterocyclic products .
    • Method : The specific method of application or experimental procedures was not detailed in the source .
    • Results : The specific results or outcomes obtained were not detailed in the source .

Future Directions

The future directions for the study of 1-(Furan-2-yl)propan-2-amine and similar compounds could include further exploration of their synthesis, analysis of their physical and chemical properties, and investigation of their potential applications in various fields such as medicine .

properties

IUPAC Name

1-(furan-2-yl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c1-6(8)5-7-3-2-4-9-7/h2-4,6H,5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDUAQSPIDXGMKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CO1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00378190
Record name 1-(furan-2-yl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Furan-2-yl)propan-2-amine

CAS RN

57580-64-0
Record name 1-(furan-2-yl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 57580-64-0
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